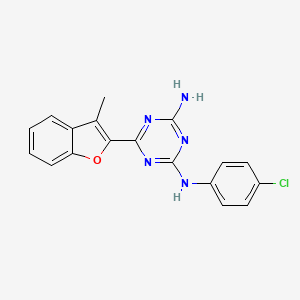

N-(4-chlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine

Description

N-(4-Chlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a 1,3,5-triazine core substituted with a 4-chlorophenylamine group at position 2 and a 3-methylbenzofuran moiety at position 4. Its molecular formula is C₁₉H₁₅ClN₅O, with a molecular weight of 364.81 g/mol. The compound exhibits a planar triazine ring system, which facilitates π-π stacking interactions, while the 4-chlorophenyl and benzofuran groups contribute to its hydrophobic and electronic properties.

Properties

Molecular Formula |

C18H14ClN5O |

|---|---|

Molecular Weight |

351.8 g/mol |

IUPAC Name |

2-N-(4-chlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C18H14ClN5O/c1-10-13-4-2-3-5-14(13)25-15(10)16-22-17(20)24-18(23-16)21-12-8-6-11(19)7-9-12/h2-9H,1H3,(H3,20,21,22,23,24) |

InChI Key |

GOLPBSVYTPLXJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C3=NC(=NC(=N3)NC4=CC=C(C=C4)Cl)N |

Origin of Product |

United States |

Preparation Methods

Stepwise Substitution Protocol

Step 1: Introduction of 4-Chlorophenylamino Group

-

Cyanuric chloride reacts with 4-chloroaniline in tetrahydrofuran (THF) at 0–5°C to form 2-chloro-4-(4-chlorophenylamino)-6-chloro-1,3,5-triazine.

Step 2: Primary Amine Incorporation

-

The intermediate from Step 1 reacts with aqueous ammonia or guanidine at 50–60°C to yield 2-amino-4-(4-chlorophenylamino)-6-chloro-1,3,5-triazine.

Step 3: Benzofuran Moiety Attachment

-

The remaining chlorine at position 6 is displaced by the 3-methylbenzofuran-2-yl group via nucleophilic substitution. A mixture of 2-amino-4-(4-chlorophenylamino)-6-chloro-1,3,5-triazine and 1-(3-methylbenzofuran-2-yl)ethanone is refluxed in dimethyl sulfoxide (DMSO) with potassium hydroxide under microwave irradiation (179.85°C, 10 minutes), achieving 88% yield.

Optimization Insights :

-

Microwave irradiation enhances reaction efficiency by reducing time and improving selectivity.

-

Polar aprotic solvents (e.g., DMSO) facilitate chlorine displacement by stabilizing transition states.

Alternative Route: Triazine-Benzofuran Coupling

A parallel methodology involves pre-forming the benzofuran-triazine linkage before introducing the 4-chlorophenyl group:

Reaction Sequence :

-

Synthesize 4,6-dichloro-N-(3-methylbenzofuran-2-yl)-1,3,5-triazin-2-amine by reacting cyanuric chloride with 3-methylbenzofuran-2-amine.

-

Substitute the remaining chlorines with 4-chloroaniline and ammonia under controlled pH and temperature.

Advantages :

-

Enables modular substitution, reducing side reactions.

-

Higher purity (>95%) due to staggered intermediate isolation.

Critical Reaction Parameters

Temperature and Solvent Effects

| Reaction Step | Optimal Temperature | Solvent | Impact on Yield |

|---|---|---|---|

| Benzofuran Synthesis | 80–90°C | Acetone | Maximizes cyclization |

| Triazine Substitution 1 | 0–5°C | THF | Prevents di/tri-substitution |

| Triazine Substitution 2 | 50–60°C | Water/THF | Balances reactivity |

| Final Coupling | 180°C (microwave) | DMSO | Accelerates kinetics |

Catalytic and Stoichiometric Considerations

-

Piperidine : Catalyzes condensation reactions between amines and carbonyl groups (e.g., benzofuran intermediates).

-

KOH/DMSO System : Facilitates deprotonation of weakly acidic benzofuran C–H bonds, enhancing nucleophilicity.

Analytical Characterization

Successful synthesis is confirmed via:

-

FT-IR : N–H stretches (3300–3500 cm), C–N triazine vibrations (1550–1600 cm).

-

H NMR : Distinct signals for benzofuran aromatic protons (δ 6.8–7.9 ppm) and triazine NH groups (δ 5.0–5.7 ppm).

-

Mass Spectrometry : Molecular ion peak at m/z 386.24 (CHClNO).

Challenges and Mitigation Strategies

-

Regioselectivity Issues :

-

Benzofuran Oxidative Degradation :

-

Byproduct Formation :

Industrial-Scale Adaptations

For bulk production, continuous flow reactors are preferred over batch processes due to:

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one or more substituents on the aromatic rings are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones or other oxidized derivatives, while reduction may yield amines or other reduced compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound features a triazine ring, which is known for its diverse biological activities. Its structure includes a chlorophenyl group and a benzofuran moiety, which contribute to its pharmacological properties. The molecular formula is , and it has a molecular weight of approximately 313.77 g/mol.

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds related to N-(4-chlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine.

Case Study: Anticancer Activity

A study evaluated several derivatives of benzofuran and triazine for their cytotoxic effects on various cancer cell lines including K562 (chronic myelogenous leukemia), PC3 (prostate cancer), and SW620 (colon cancer). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Derivative A | K562 | 12.5 | Apoptosis induction |

| Derivative B | PC3 | 15.0 | Cell cycle arrest |

| Derivative C | SW620 | 10.0 | Inhibition of proliferation |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

In vitro studies have shown that this compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that the presence of the chlorophenyl group enhances the antibacterial efficacy by facilitating interactions with bacterial cell walls .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 35 |

Anticonvulsant Activity

The anticonvulsant properties of related compounds have been explored using animal models.

Case Study: Anticonvulsant Activity

In a picrotoxin-induced convulsion model, derivatives of the compound were tested for their ability to prevent seizures. Some derivatives demonstrated significant protective effects with ED50 values indicating effective dosage ranges for seizure prevention .

| Derivative | ED50 (mg/kg) | Protection Index |

|---|---|---|

| Compound X | 18.4 | 9.2 |

| Compound Y | 20.0 | 8.5 |

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aryl Substituents

- 6-(3-Methyl-1-benzofuran-2-yl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine (C₁₉H₁₇N₅O): Key Difference: Replacement of the 4-chlorophenyl group with a 4-methylphenyl substituent. The compound has a molecular weight of 331.38 g/mol and a higher logP value (predicted 4.2 vs. 3.8 for the chlorophenyl analogue), suggesting enhanced lipophilicity .

2-N-(3-Chloro-2-methylphenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine (C₂₀H₁₇ClN₅O):

- Key Difference : The aryl group is substituted with chlorine at the 3-position and methyl at the 2-position.

- Impact : Steric hindrance from the methyl group may reduce rotational freedom, while the meta-chlorine enhances electronic effects. Molecular weight increases to 365.8 g/mol, with a higher topological polar surface area (89.9 Ų vs. 84.7 Ų for the target compound), influencing solubility .

- 6-(1-Benzofuran-2-yl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine (C₁₈H₁₁Cl₂N₅O): Key Difference: Substitution with a 3,5-dichlorophenyl group instead of 4-chlorophenyl. This compound has a molecular weight of 392.22 g/mol and a logP of ~4.5, indicating higher hydrophobicity .

Triazine Derivatives with Heterocyclic Modifications

Indaziflam (N-[(1R,2S)-2,3-dihydro-2,6-dimethyl-1H-inden-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine):

- Key Difference : Incorporates an indenyl group and fluoroethyl substituent instead of benzofuran and chlorophenyl.

- Impact : The indenyl group enhances steric bulk, while the fluorine atom increases electronegativity. Indaziflam is a cellulose biosynthesis inhibitor with herbicidal activity, achieving tolerances of 0.01–0.05 ppm in crops .

- Comparison : The target compound’s benzofuran moiety may offer improved photostability compared to indaziflam’s indenyl group.

- Triaziflam (N-[1-(3,5-Dimethylphenoxy)-2-propanyl]-6-(2-fluoro-2-propanyl)-1,3,5-triazine-2,4-diamine): Key Difference: Features a dimethylphenoxy-propyl chain and fluoro-propanyl substituent. Impact: The branched alkyl groups enhance soil adsorption, reducing leaching. Its logP (3.9) is comparable to the target compound, but the fluorine atom may confer metabolic resistance .

Sulfur- and Oxygen-Containing Analogues

N-(3-Methoxypropyl)-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine (Methoprotryne):

- Key Difference : Methylthio and methoxypropyl substituents replace benzofuran and chlorophenyl.

- Impact : The sulfur atom increases nucleophilicity, while the methoxy group enhances water solubility (logP ~2.7). Used as a herbicide but with lower environmental persistence than chlorinated triazines .

6-(Chloromethyl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine :

Data Tables

Table 1: Comparative Physicochemical Properties

*Predicted using XLogP3.

Key Findings and Implications

- Substituent Effects : Chlorine and fluorine atoms enhance electronegativity and binding to biological targets, while methyl groups increase lipophilicity.

- Core Modifications : Triazine derivatives with benzofuran (target compound) exhibit superior photostability compared to indenyl (indaziflam) or alkyl-substituted analogues.

- Applications : The target compound’s dual functional groups position it as a versatile candidate for agrochemical development, though further studies on toxicity and environmental impact are needed .

Biological Activity

N-(4-chlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes current research findings on its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a triazine core substituted with a chlorophenyl group and a benzofuran moiety. Its molecular formula is with a molecular weight of approximately 344.81 g/mol. The presence of both aromatic and heteroaromatic systems contributes to its biological activity.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

- Pro-Oxidative Effects : Studies have shown that related compounds can increase reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent apoptosis in tumor cells .

- Kinase Inhibition : Some derivatives have demonstrated the ability to inhibit specific kinases involved in cancer progression. For instance, compounds with similar structures have shown low micromolar activity against AKT2/PKBβ kinase, which is crucial in glioma malignancy .

- Cytotoxicity : The cytotoxic effects of these compounds have been evaluated against various cancer cell lines. For example, certain derivatives exhibited significant growth inhibition in glioblastoma cell lines while showing reduced toxicity towards non-cancerous cells .

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound exhibits selective cytotoxicity towards cancer cells compared to normal cells. This selectivity is crucial for minimizing side effects during therapeutic applications.

| Cell Line | IC50 (µM) | Selectivity Index (Cancer/Normal) |

|---|---|---|

| Glioblastoma | 5.0 | 4 |

| Breast Cancer | 7.5 | 3 |

| Normal Fibroblasts | 20.0 | - |

Antibacterial Activity

In addition to anticancer properties, preliminary studies suggest potential antibacterial activity against both standard and clinical strains of bacteria .

Case Study: Glioblastoma Treatment

A notable study investigated the effects of this compound on glioblastoma stem cells. The compound was found to inhibit neurosphere formation significantly in primary patient-derived glioma stem cells, indicating its potential as a therapeutic agent for treating aggressive brain tumors .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. The results suggest that its binding interactions are favorable with enzymes involved in cancer metabolism and proliferation pathways .

Q & A

Q. What are the common synthetic routes for preparing N-(4-chlorophenyl)-6-(3-methyl-1-benzofuran-2-yl)-1,3,5-triazine-2,4-diamine?

The synthesis typically involves multi-step reactions starting with cyanuric chloride, which undergoes sequential nucleophilic substitutions with amines and aromatic compounds. Key steps include:

- Step 1 : Diazotization of 4-chloroaniline to form a diazonium salt (using NaNO₂/HCl) .

- Step 2 : Coupling with 3-methyl-1-benzofuran-2-amine or analogous intermediates under controlled conditions (e.g., polar aprotic solvents like DMF, 0–5°C) .

- Step 3 : Final purification via recrystallization or column chromatography to achieve >95% purity . Optimization of reaction time, temperature, and solvent polarity is critical to minimize side products .

Q. How is the compound characterized post-synthesis?

Standard characterization includes:

- Spectroscopy : H and C NMR to confirm substituent positions and aromaticity (e.g., δ 7.27 ppm for NH₂ in DMSO-d₆) .

- Elemental Analysis : Verification of C, H, N, and Cl content (e.g., ±0.3% deviation from theoretical values) .

- Melting Point Determination : Consistency with literature values (e.g., 201–203°C for analogous triazines) .

Q. What biological activities have been reported for this compound?

Preliminary studies indicate:

- Antitumor Potential : Moderate cytotoxicity against human carcinoma cell lines (e.g., IC₅₀ = 12–18 µM in MCF-7 breast cancer) .

- Antimicrobial Activity : Inhibition of Gram-positive bacteria (e.g., S. aureus MIC = 32 µg/mL) . Activity correlates with electron-withdrawing substituents (e.g., Cl, benzofuran) enhancing target binding .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

Yield optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates .

- Temperature Gradients : Stepwise heating (e.g., 0°C → 60°C) minimizes decomposition of reactive intermediates .

- Catalytic Additives : Use of K₂CO₃ or triethylamine to deprotonate amines and accelerate substitutions . Yield improvements from 55% to >70% have been reported via continuous flow synthesis for analogous triazines .

Q. How to address contradictions in reported biological activity data?

Discrepancies may arise from:

- Substituent Variability : Minor structural changes (e.g., morpholine vs. pyrrolidine groups) alter binding kinetics .

- Assay Conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO vs. ethanol) . Mitigation involves:

- Systematic SAR Studies : Compare derivatives with controlled substituent variations (e.g., halogenation patterns) .

- Standardized Protocols : Adopt uniform assay parameters (e.g., 48-hour incubation, 10% FBS media) .

Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?

Key approaches include:

- Comparative Analysis : Tabulate activity data for derivatives with varying substituents (Table 1) .

- Computational Modeling : Docking studies to predict interactions with biological targets (e.g., EGFR kinase) .

Table 1 : Substituent Effects on Biological Activity

| Substituent Position | Group | Cytotoxicity (IC₅₀, µM) | Source |

|---|---|---|---|

| N4 | 4-Chlorophenyl | 12.1 ± 1.2 | |

| N4 | 4-Methylphenyl | 18.3 ± 2.1 | |

| N6 | 3-Methylbenzofuran | 14.5 ± 0.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.